molecular formula C18H18N2O3 B6669928 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide

Cat. No.: B6669928
M. Wt: 310.3 g/mol
InChI Key: NMXODGJBZZEUNO-IGGKNEPZSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide is a complex organic compound featuring a pyridine ring, an oxolane ring, and a dihydrobenzofuran moiety

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(14-11-23-16-6-2-1-5-13(14)16)20-15-7-9-22-17(15)12-4-3-8-19-10-12/h1-6,8,10,14-15,17H,7,9,11H2,(H,20,21)/t14?,15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXODGJBZZEUNO-IGGKNEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2COC3=CC=CC=C23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2COC3=CC=CC=C23)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the oxolane intermediate.

    Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Amidation Reaction: The final step involves the coupling of the dihydrobenzofuran carboxylic acid with the oxolane-pyridine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the compound.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the oxolane and dihydrobenzofuran moieties can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxamide: Unique due to the combination of pyridine, oxolane, and dihydrobenzofuran rings.

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2,3-dihydro-1-benzofuran-3-sulfonamide: Contains a sulfonamide group, which can alter its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

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